n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine
Description
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole core fused with a dihydrobenzene ring. The structure includes a methyl group at the N4 position and a propyl substituent at the C4 position, contributing to its unique steric and electronic profile. The oxadiazole ring (comprising two nitrogen and one oxygen atom) distinguishes it from sulfur-containing analogs like thiadiazoles.
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-N-methyl-4-N-propyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C10H14N4O/c1-3-6-14(2)8-5-4-7(11)9-10(8)13-15-12-9/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
SMWNMEXJRMRWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its anti-infective properties .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Thiadiazole Derivatives: 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine (): Features a sulfur atom in place of oxygen in the heterocycle, enhancing electron-withdrawing effects. The chlorine substituent at C5 increases polarity compared to the methyl/propyl groups in the target compound .
- Oxathiin Derivatives: Benzo-1,4-oxathiins (): Contain both oxygen and sulfur in the heterocycle, differing from the oxadiazole core. Substituents like phenoxy groups (e.g., 5-(2-methylphenoxy)-4-phenyl-1,2,3-thiadiazole) introduce steric bulk and aromaticity, contrasting with the aliphatic propyl group in the target compound .
Substituent Effects
- Chlorine and Aromatic Substituents: Found in compounds like 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine () and 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (), these groups enhance intermolecular interactions (e.g., halogen bonding) but reduce solubility in nonpolar solvents .
Physical and Electronic Properties
Research Findings and Limitations
- Key Insight : The methyl/propyl substituents in the target compound balance lipophilicity and steric hindrance, a critical advantage over polar thiadiazole derivatives in drug design .
- Knowledge Gaps: Limited data on the target compound’s synthetic yield, spectroscopic characterization, and biological activity necessitate further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
